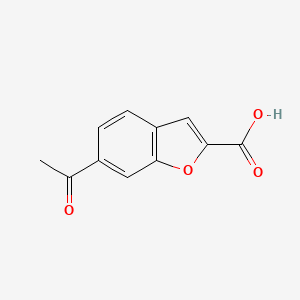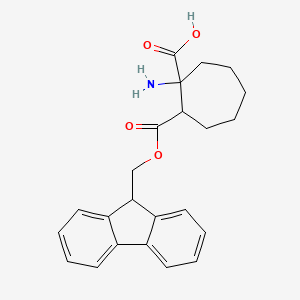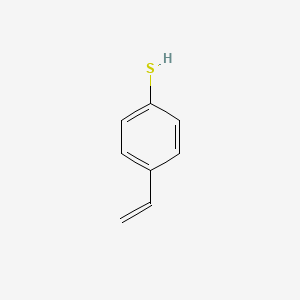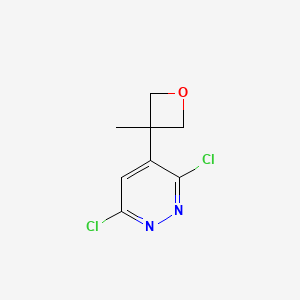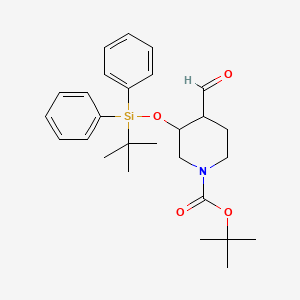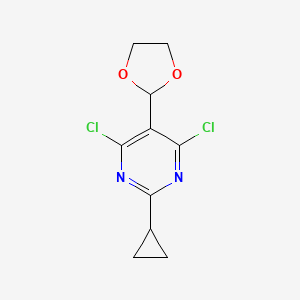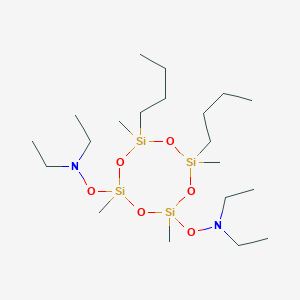
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine): is a complex organosilicon compound. It belongs to the class of cyclotetrasiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes dibutyl and tetramethyl groups attached to a cyclotetrasiloxane ring, with diethylamine groups linked through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) typically involves the reaction of a cyclotetrasiloxane precursor with dibutyl and tetramethyl substituents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of biomaterials and drug delivery systems.
Medicine: In medicine, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used in the production of specialty coatings, adhesives, and sealants. Its properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) involves its interaction with molecular targets through its silicon-oxygen backbone and functional groups. The compound can form stable complexes with various molecules, influencing their behavior and activity. The pathways involved in its mechanism of action are related to its ability to interact with biological membranes and proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraethynylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetrahydroxycyclotetrasiloxane
Comparison: Compared to these similar compounds, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is unique due to the presence of dibutyl and diethylamine groups. These substituents confer distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. Its unique structure allows for specialized interactions and reactivity, setting it apart from other cyclotetrasiloxanes.
Properties
CAS No. |
60228-81-1 |
|---|---|
Molecular Formula |
C20H50N2O6Si4 |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
N-[[4,6-dibutyl-8-(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N2O6Si4/c1-11-17-19-29(7)25-30(8,20-18-12-2)27-32(10,24-22(15-5)16-6)28-31(9,26-29)23-21(13-3)14-4/h11-20H2,1-10H3 |
InChI Key |
WMGUKCPTJDQBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


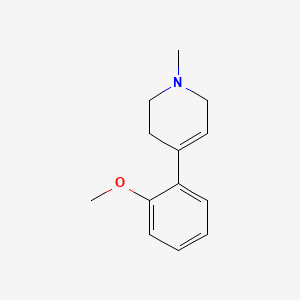
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
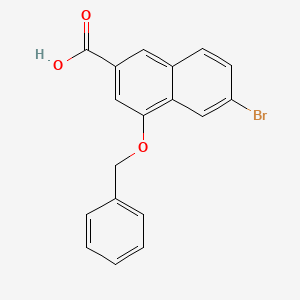
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
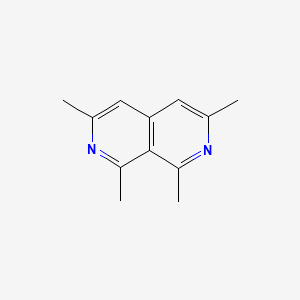
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
